Ethyl tosyl-D-alaninate
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Overview
Description
Ethyl tosyl-D-alaninate is a compound that belongs to the class of tosylates, which are commonly used in organic synthesis. This compound is derived from D-alanine, an amino acid, and is modified with an ethyl ester and a tosyl group. The presence of the tosyl group makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl tosyl-D-alaninate typically involves the esterification of D-alanine with ethanol, followed by the introduction of the tosyl group. The process can be summarized in the following steps:
Esterification: D-alanine is reacted with ethanol in the presence of an acid catalyst to form ethyl D-alaninate.
Tosylation: The ethyl D-alaninate is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of D-alanine and ethanol are reacted in industrial reactors with acid catalysts.
Tosylation in Bulk: The resulting ethyl D-alaninate is then tosylated using tosyl chloride in the presence of a base, ensuring efficient mixing and reaction completion
Chemical Reactions Analysis
Types of Reactions: Ethyl tosyl-D-alaninate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield D-alanine and ethanol
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the tosyl group under mild conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products:
Substitution: Various substituted alanine derivatives.
Reduction: Ethyl D-alaninol.
Hydrolysis: D-alanine and ethanol
Scientific Research Applications
Ethyl tosyl-D-alaninate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules
Biology: Studied for its potential role in modifying peptides to enhance their stability and bioavailability
Medicine: Investigated for its use in drug development, particularly in the design of peptide-based therapeutics
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl tosyl-D-alaninate primarily involves its role as an intermediate in chemical reactions. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various derivatives of D-alanine. These reactions are crucial in the synthesis of peptides and other bioactive molecules .
Comparison with Similar Compounds
Ethyl tosyl-L-alaninate: Similar structure but derived from L-alanine.
Methyl tosyl-D-alaninate: Similar structure but with a methyl ester instead of an ethyl ester.
Tosyl-D-proline: Another tosylated amino acid derivative
Uniqueness: this compound is unique due to its specific configuration (D-alanine) and the presence of both an ethyl ester and a tosyl group. This combination makes it particularly useful in the synthesis of peptides and other complex molecules, offering advantages in terms of reactivity and stability compared to its analogs .
Properties
Molecular Formula |
C12H17NO4S |
---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
ethyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C12H17NO4S/c1-4-17-12(14)10(3)13-18(15,16)11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3/t10-/m1/s1 |
InChI Key |
RJYNKHXDNVWWHC-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)NS(=O)(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCOC(=O)C(C)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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